Di(anthracen-9-yl)(phenyl)phosphane
Description
Structure
3D Structure
Properties
CAS No. |
105643-86-5 |
|---|---|
Molecular Formula |
C34H23P |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
di(anthracen-9-yl)-phenylphosphane |
InChI |
InChI=1S/C34H23P/c1-2-16-28(17-3-1)35(33-29-18-8-4-12-24(29)22-25-13-5-9-19-30(25)33)34-31-20-10-6-14-26(31)23-27-15-7-11-21-32(27)34/h1-23H |
InChI Key |
WZMLNMXNIVARFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
The Pivotal Role of Phosphane Ligands in Advanced Chemical Systems
Phosphane ligands, organic derivatives of phosphine (B1218219) (PH₃), are ubiquitous in coordination chemistry and catalysis. Their significance stems from the phosphorus atom's ability to act as a soft Lewis base, readily donating its lone pair of electrons to form stable complexes with transition metals. This interaction is crucial in a vast array of catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations, which are fundamental to the synthesis of pharmaceuticals, fine chemicals, and polymers. researchgate.net
The versatility of phosphane ligands lies in the tunability of their electronic and steric properties. By altering the organic substituents on the phosphorus atom, chemists can precisely control the ligand's electron-donating ability and its bulkiness. This fine-tuning is critical for optimizing the reactivity and selectivity of a metal catalyst. For instance, bulky phosphine ligands can create a specific coordination environment around the metal center that favors a particular reaction pathway, leading to higher yields of the desired product. rsc.orgchemrxiv.org Dialkylbiaryl phosphine ligands, a prominent class, are known for their electron-rich nature and steric bulk, which contribute to their effectiveness in challenging coupling reactions. nih.gov
The Functional Allure of Anthracene Derivatives in Molecular Architectures
Anthracene (B1667546), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a cornerstone of functional molecular materials. Its extended π-conjugated system is responsible for its characteristic blue fluorescence and interesting photochemical properties. mdpi.com These attributes have made anthracene and its derivatives highly sought-after components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors. mdpi.comresearchgate.net
The reactivity of the 9 and 10 positions of the anthracene core allows for straightforward chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties. mdpi.com By introducing different functional groups, researchers can modulate the emission color, quantum yield, and solid-state packing of anthracene-based materials. rsc.orgresearchgate.net For example, the attachment of bulky substituents can prevent quenching of fluorescence in the solid state, a crucial aspect for device applications. The ability to undergo [4+4] photocycloaddition is another key feature of anthracene derivatives, enabling applications in self-healing materials and photo-responsive systems. researchgate.net
Di Anthracen 9 Yl Phenyl Phosphane: Research Horizons and Potential
Direct Synthesis Routes to this compound
The construction of the core this compound structure is typically achieved through the formation of phosphorus-carbon bonds, utilizing reactive organometallic intermediates of anthracene.
Strategies Involving Anthracenyl Lithium Reagents
A common and effective method for synthesizing arylphosphanes involves the use of organolithium reagents. In the context of this compound, anthracenyl lithium is a key intermediate. This reagent can be generated from 9-bromoanthracene (B49045) via a lithium-halogen exchange reaction. nih.gov The resulting 9-anthracenyl lithium is then reacted with a suitable phosphorus electrophile, such as dichlorophenylphosphine (B166023), to yield the desired tertiary phosphane.
The reaction is typically carried out in an inert atmosphere and at low temperatures to ensure the stability of the highly reactive organolithium species. The stoichiometry of the reactants is crucial to favor the formation of the di-substituted product over mono-substituted or other byproducts.
Approaches Utilizing Halogen-Lithium Exchange and Phosphine Precursors
A closely related and widely employed strategy is the halogen-lithium exchange reaction. harvard.eduprinceton.edu This method is particularly useful for creating the necessary nucleophilic anthracenyl species from readily available 9-bromoanthracene. nih.gov The exchange is typically effected using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures. harvard.eduprinceton.edu
Once the 9-anthracenyl lithium is formed in situ, it is quenched with a phosphine precursor like phenyldichlorophosphine (PhPCl₂). The sequential addition of two equivalents of the anthracenyl lithium reagent to the dichlorophosphine precursor leads to the formation of this compound. Careful control of the reaction conditions is necessary to achieve a good yield and purity of the final product. researchgate.net
Derivatization Strategies of the Phosphane Core
The synthetic utility of this compound is extended through various derivatization reactions of the central phosphorus atom. These transformations are key to tuning the electronic and photophysical properties of the molecule.
Oxidation to Phosphine Oxides and Chalcogenides
The phosphorus center in this compound is readily oxidized to the corresponding phosphine oxide. This transformation can be achieved using common oxidizing agents such as hydrogen peroxide. researchgate.net The resulting di(anthracen-9-yl)(phenyl)phosphine oxide exhibits distinct photophysical properties compared to the parent phosphane, often showing enhanced fluorescence. researchgate.net
Similarly, the phosphane can be converted to other chalcogenides, such as the phosphine sulfide (B99878). This is typically accomplished by reacting the phosphane with elemental sulfur. The oxidation to phosphine oxides and sulfides can significantly alter the geometry and electronic structure of the molecule, which in turn influences its luminescent behavior. researchgate.net
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for further functionalizing the this compound framework, particularly when aryl halides are incorporated into the structure. sigmaaldrich.comyoutube.comnih.govyoutube.com These reactions allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties for specific applications. sigmaaldrich.comyoutube.comnih.govyoutube.com
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.orgresearchgate.net In the context of this compound derivatives, this reaction can be used to introduce additional aryl or vinyl groups. libretexts.orgchemrxiv.orgnih.gov For this to be applicable, the parent phosphane must first be functionalized with a halide, typically bromine, on one of the aromatic rings. This functionalized phosphane can then be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netnih.gov
For instance, a bromo-functionalized this compound can undergo a Suzuki-Miyaura coupling with an arylboronic acid to create a more extended π-conjugated system. nih.gov This strategy is instrumental in the design of complex fluorescent molecules with tailored absorption and emission characteristics. nih.gov The efficiency of the Suzuki-Miyaura coupling is often dependent on the choice of palladium catalyst, ligands, and reaction conditions. nih.gov
C-H Arylation for Advanced Structural Scaffolds
Modern synthetic chemistry increasingly relies on C-H activation to create complex molecules with high atom economy. researchgate.net In phosphine synthesis, this manifests as P(III)-directed C-H activation, a powerful strategy for the late-stage diversification of phosphine ligands. snnu.edu.cn This approach allows for the direct formation of C-C or C-P bonds by functionalizing an existing C-H bond ortho to a phosphine group. For instance, rhodium-catalyzed systems can achieve the direct hydroarylation of alkenes with biaryl phosphines, and this methodology is adaptable for creating libraries of ligands with diverse alkyl substituents, including those with bulky anthracene groups. snnu.edu.cn This strategy can be used to construct axially chiral phosphines through dynamic kinetic resolution, which is particularly relevant for derivatives of this compound where the bulky anthracenyl groups can give rise to atropisomerism. researchgate.net The direct arylation of a di(anthracen-9-yl)phosphine at a phenyl C-H bond, or the anthracenyl C-H bond, represents a highly advanced and efficient route to complex structural scaffolds.
Phosphinite-to-Phosphine Oxide Rearrangement Pathways
Rearrangement reactions provide another sophisticated pathway toward functionalized phosphine derivatives. A notable example involves the reaction of an anthracene-derived phosphinidene (B88843) precursor, t-BuPA (A = anthracene), with acyl chlorides. nih.gov This process results in the formation of acyl(chloro)phosphines via a formal insertion of the phosphinidene into the C-Cl bond of the acyl chloride. nih.gov Mechanistic studies, supported by computational analysis, indicate that the reaction does not proceed through a free phosphinidene. Instead, it involves a phosphonium (B103445) intermediate which then undergoes attack by the chloride anion, leading to the reductive loss of the anthracene moiety and the formation of the P(III) acyl(chloro)phosphine product. nih.gov This pathway represents a unique rearrangement where the anthracene group acts as a leaving group to facilitate the formation of a new, functionalized phosphine derivative. These acyl(chloro)phosphine products are valuable intermediates that can be further transformed, for instance, into dissymmetric bis(acyl)phosphines. nih.gov
Table 3: Synthesis of Acyl(chloro)phosphines via Anthracene Extrusion
| Reactant 1 | Reactant 2 | Product | Key Feature |
| t-BuPA (Anthracene-Phosphinidene Adduct) | Acyl Chloride (R-COCl) | Acyl(chloro)phosphine (R-C(O)P(Cl)(t-Bu)) | Reductive loss of anthracene from a P(V) intermediate |
Enantioselective Synthesis and Chiral Analogues
The development of chiral phosphines is crucial for asymmetric catalysis. For a molecule like this compound, chirality can arise from two main sources: a stereogenic phosphorus center (P-chiral) or axial chirality (atropisomerism) due to restricted rotation around the P-C or C-C bonds.
Modern methods have enabled the synthesis of P-chiral phosphine ligands with excellent enantioselectivity. researchgate.netscispace.com One successful strategy involves the nucleophilic substitution on a P-chiral phosphine-borane complex, such as (S)-tert-butylmethylphosphine–borane, with an organolithium reagent to create a new P-C bond while retaining the stereochemistry at the phosphorus center. scispace.com
Given the steric bulk of the 9-anthracenyl groups, atropisomerism is a highly likely feature in derivatives of this compound. The synthesis of such axially chiral phosphines can be achieved through enantioselective C-H activation strategies. researchgate.net Furthermore, chiral ion-pair catalysis, using a tritylium (B1200429) catalyst with a chiral counteranion, has been successfully applied to induce high enantioselectivity in reactions involving anthracene, such as the Diels-Alder reaction, showcasing a method to control stereochemistry in transformations of the anthracene core itself. nih.gov The design of ferrocenyl phosphine ligands featuring both planar and central chirality also provides a template for creating highly effective ligands for asymmetric catalysis. rsc.org These diverse strategies offer a toolbox for accessing enantiomerically enriched analogues of this compound for applications in stereoselective synthesis.
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a fundamental tool for the structural elucidation of this compound in solution. By analyzing the spectra of different nuclei, such as phosphorus-31, proton-1, and carbon-13, a detailed picture of the molecular connectivity and environment can be constructed.
The ³¹P NMR spectrum provides direct information about the electronic environment of the phosphorus atom. For trivalent phosphanes like this compound, the chemical shift is highly sensitive to the nature of the substituents. In similar compounds, such as 9-diphenylphosphanyl anthracene, the ³¹P NMR signal appears in a typical region of approximately -25 ppm nih.gov. Theoretical studies on related phosphanes indicate that the precise chemical shift can be influenced by the molecule's conformation in solution, with different conformers potentially exhibiting significantly different shifts uni-muenchen.de. The oxidation of the phosphorus(III) center to a phosphorus(V) species, for instance by reaction with sulfur to form a thiophosphoranyl group, results in a significant downfield shift to around +34 ppm nih.gov.
Table 1: Representative ³¹P NMR Chemical Shifts for Related Anthracene-Phosphorus Compounds
| Compound | P-Oxidation State | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 9-Diphenylphosphanyl anthracene | III | Not Specified | ~ -25 nih.gov |
The ¹H and ¹³C NMR spectra of this compound are complex, displaying a multitude of signals in the aromatic region due to the presence of two anthracene moieties and one phenyl group. The proton signals for the anthracene units are typically observed in the range of 7.40 to 8.54 ppm researchgate.netresearchgate.net. The specific chemical shifts and coupling patterns are influenced by the substitution at the 9-position, which breaks the symmetry of the anthracene core. Similarly, the ¹³C NMR spectrum shows a corresponding number of signals for the aromatic carbons, providing further confirmation of the compound's structure beilstein-journals.orgbeilstein-journals.org.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Table 2: UV-Vis Absorption Data for Related Anthracene Derivatives in Solution
| Compound | Key Transition | Absorption Maxima (λ_abs, nm) |
|---|---|---|
| Anthracene Derivatives | S₀→S₁ (π-π*) | Typically shows vibronic fine structure between 350-400 nm mdpi.com |
| 9-Diphenylphosphanyl anthracene | S₀→S₁ (π-π*) | Bathochromically shifted relative to anthracene nih.gov |
Photoluminescence (PL) Emission Spectroscopy
Photoluminescence spectroscopy reveals the emissive properties of this compound upon excitation with UV light. The emission characteristics are highly dependent on the structure, particularly the substitution pattern on the anthracene core.
The fluorescence emission spectrum of this compound is characterized by a distinct vibronic structure, which is a hallmark of the locally excited state emission from the anthracene core nih.govrsc.org. This structured emission results in several peaks, typically observed in the blue region of the visible spectrum. For closely related compounds like 9-diphenylphosphanyl anthracenes and other substituted anthracenes, these emission maxima are found at approximately 415 nm, with the entire emission profile spanning from around 400 nm to over 500 nm nih.govrsc.org. The preservation of this vibronic structure suggests that the emissive state is primarily localized on the anthracene units, with relatively weak electronic coupling to the phenylphosphane substituent in the excited state rsc.org.
The photoluminescence quantum yield (Φ_F) is a critical measure of a molecule's emission efficiency. For anthracene derivatives, this value is highly sensitive to the substituents at the 9- and 10-positions. Unsubstituted anthracene has a moderate quantum yield of about 30% due to efficient intersystem crossing to the triplet state rsc.org. However, substitution at the 9-position, as in this compound, can significantly increase the fluorescence quantum yield by sterically hindering molecular vibrations that lead to non-radiative decay. Indeed, related anthracene-based systems have been shown to exhibit exceptionally high quantum yields, with some values approaching 100% in solution rsc.org. The high quantum efficiency of such compounds makes them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) rsc.org.
Table 3: Photoluminescence Properties of Related Anthracene Derivatives in Solution
| Compound/System | Emission Maxima (λ_em, nm) | Photoluminescence Quantum Yield (Φ_F) |
|---|---|---|
| Anthracene | ~380, 401, 425 | ~0.30 rsc.org |
| Anthracenyl–styrenyl-m-carborane triads | ~415 | ~1.00 rsc.org |
| Phenyl-substituted anthracenes | ~400-450 | High; can exceed benchmark DPA rsc.org |
Time-Resolved Photoluminescence Spectroscopy
Time-resolved photoluminescence (TRPL) spectroscopy is a critical tool for investigating the excited-state dynamics of fluorescent molecules. For anthracene derivatives, this technique provides insights into the lifetimes of emissive states, which is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov In related anthracene-phosphine oxide compounds, TRPL measurements have been used to establish energy transfer processes, such as Förster resonance energy transfer (FRET), which are fundamental to the operation of hyperfluorescence devices. nih.gov
For a compound like this compound, a TRPL study would involve exciting the molecule with a pulsed laser and measuring the decay of the subsequent photoluminescence over time. The resulting data would reveal the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via photon emission. The presence of multiple decay components could indicate different emissive species or complex photophysical processes such as excimer formation or delayed fluorescence. nih.govresearchgate.net
Table 1: Hypothetical Time-Resolved Photoluminescence Data for this compound
| Parameter | Value | Significance |
| Excitation Wavelength (λex) | 375 nm | Corresponds to the absorption maximum of the anthracene moiety. |
| Emission Wavelength (λem) | 450 nm | Characterizes the color of the emitted light (typically blue for anthracene derivatives). |
| Fluorescence Lifetime (τ) | 5-15 ns | A typical lifetime for singlet fluorescence in anthracenic compounds. A longer lifetime might suggest contributions from triplet states or other phenomena. |
This table is illustrative and based on typical values for related anthracene derivatives.
X-ray Single Crystallography for Molecular Conformation and Solid-State Packing
X-ray single crystallography is the definitive method for determining the three-dimensional structure of a molecule and its arrangement in the solid state. For bulky molecules like this compound, this technique reveals critical information about steric hindrance, bond angles, and intermolecular interactions.
In numerous studies of related 9-substituted and 9,10-disubstituted anthracene derivatives, X-ray diffraction has shown that the anthracene core is often twisted relative to its substituents to minimize steric strain. nih.govrsc.org For instance, in substituted diphenylanthracenes, the phenyl groups are typically found to be rotated at a significant angle (approaching 90 degrees) relative to the plane of the anthracene core. rsc.org This perpendicular orientation minimizes conjugation between the substituent and the anthracene π-system, which has a profound effect on the electronic and photophysical properties. rsc.org
A crystal structure of this compound would precisely measure the P-C bond lengths and the C-P-C bond angles, defining the geometry around the central phosphorus atom. It would also reveal the torsion angles between the two anthracene rings and the phenyl group. The solid-state packing analysis would identify intermolecular forces, such as π–π stacking or C–H⋯π interactions, which govern the material's bulk properties and can influence its solid-state luminescence. nih.govresearchgate.net
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for large, asymmetric organic molecules. researchgate.netnih.gov |
| Space Group | e.g., P2₁/c | A common space group for centrosymmetric or non-chiral molecules. |
| Anthracene-Phenyl Torsion Angle | ~70-90° | Indicates significant twisting due to steric hindrance, impacting electronic conjugation. rsc.org |
| Intermolecular Interactions | C–H⋯π interactions, π–π stacking | Dictates the packing motif and influences solid-state photophysical properties. nih.govnih.gov |
This table is illustrative and based on data from structurally similar anthracene compounds. nih.govrsc.orgresearchgate.netnih.gov
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an essential analytical technique used to confirm the molecular weight and elemental composition of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a precise mass measurement. beilstein-journals.org
The expected monoisotopic mass of this compound (C₃₄H₂₃P) can be calculated with high accuracy. The experimental HRMS value must match this theoretical value to within a few parts per million (ppm) to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, although for stable aromatic compounds, the molecular ion peak (M⁺) is often the most prominent. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are commonly used for large, non-volatile organic molecules.
Table 3: Mass Spectrometry Data for this compound
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (m/z) | Technique |
| This compound | C₃₄H₂₃P | 462.1510 | HRMS (e.g., ESI-TOF or MALDI-TOF) |
This table presents the calculated theoretical mass for the target compound.
Elucidation of Molecular and Electronic Structure Via Theoretical Studies
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) has emerged as a robust and widely utilized computational method for investigating the electronic structure of complex molecules. rsc.org DFT calculations provide a framework for understanding the distribution of electrons within a molecule and predicting its reactivity.
For aromatic phosphine (B1218219) compounds, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are instrumental in optimizing molecular geometries and calculating electronic properties. rsc.org These calculations have been successfully applied to a range of 9,10-disubstituted anthracene (B1667546) derivatives to understand how different substituents influence their electronic levels. rsc.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The spatial distribution and energy levels of these orbitals are critical in determining a molecule's reactivity, electronic transitions, and charge transport properties.
In studies of related anthracene derivatives, the HOMO is often localized on the anthracene moiety, indicating its role as the primary electron donor. researchgate.net For instance, in (Z)-3-(anthracen-9-yl)-2-(naphthalen-1-yl)acrylonitrile, the HOMO is visualized on the anthracene unit, while the LUMO is localized on the acrylonitrile (B1666552) acceptor group, suggesting an intramolecular charge transfer (ICT) characteristic. researchgate.net Similarly, for Di(anthracen-9-yl)(phenyl)phosphane, the HOMO is expected to be predominantly located on the electron-rich anthracene rings, while the LUMO may have significant contributions from the phenylphosphine (B1580520) moiety. The precise energies of these orbitals dictate the molecule's electron-donating and accepting capabilities.
Table 1: Representative Frontier Molecular Orbital Energies of Related Anthracene Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Method/Basis Set |
| Anthracene | -5.93 | -1.27 | B3LYP/6-31G(d) |
| 9,10-Diphenylanthracene (B110198) | -5.79 | -1.89 | B3LYP/6-311+G(d,p) |
| Anthracenyl(diphenyl)phosphine oxide | Data not available | Data not available | - |
Note: The data presented is for related compounds and is intended to provide a comparative context. Specific values for this compound would require dedicated calculations.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity and lower stability. For related 9,10-disubstituted anthracenes, the HOMO-LUMO gap can be tuned by varying the substituents. rsc.org
Table 2: Calculated HOMO-LUMO Energy Gaps for Anthracene Derivatives
| Compound | HOMO-LUMO Gap (eV) |
| Anthracene | 4.66 |
| 9,10-Diphenylanthracene | 3.90 |
| Anthracene-9,10-dicarboxaldehyde | 3.14 |
Note: This table illustrates the effect of substitution on the energy gap of the anthracene core. The specific energy gap for this compound would depend on the interplay of the phenyl and anthracenyl substituents attached to the phosphorus atom.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools used to analyze the nature of chemical bonds and non-covalent interactions. mdpi.comrsc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. hookedlansing.comepa.gov The MEP surface displays regions of negative potential (electron-rich) and positive potential (electron-poor), providing a guide to intermolecular interactions.
In general, for aromatic systems, the π-electron clouds above and below the rings create regions of negative electrostatic potential. nih.gov For this compound, the MEP map would likely show significant negative potential associated with the anthracene rings, making them susceptible to electrophilic attack. The phosphorus atom's lone pair would also represent a region of negative potential, crucial for its coordination chemistry. The electrostatic potential around the phenyl group would be influenced by the electron-withdrawing or -donating nature of the phosphine group.
Computational Investigations of Conformational Landscapes
Due to the presence of multiple rotatable bonds, this compound can exist in various conformations. Understanding the conformational landscape is crucial as different conformers can exhibit distinct properties and reactivity. Computational methods are essential for exploring these conformational possibilities and identifying the most stable structures. rsc.orgrsc.org
For bulky phosphine ligands, conformational searches are critical to identify low-energy conformers that are likely to be present under experimental conditions. rsc.org The steric bulk of the two anthracene groups and the phenyl group around the central phosphorus atom in this compound will lead to a complex potential energy surface with several local minima. The relative energies of these conformers will be determined by a delicate balance of steric repulsion and stabilizing non-covalent interactions.
Theoretical Modeling of Non-Covalent Interactions
Non-covalent interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions, play a critical role in determining the three-dimensional structure, crystal packing, and supramolecular chemistry of aromatic molecules. nih.govnih.govrsc.org
In this compound, intramolecular π-π stacking between the anthracene rings could be a significant stabilizing factor in certain conformations. Intermolecularly, these interactions will govern how the molecules pack in the solid state. Theoretical methods like Non-Covalent Interaction (NCI) analysis can be employed to visualize and characterize these weak interactions. researchgate.net Studies on related systems have shown that Hirshfeld surface analysis is also a powerful tool for quantifying intermolecular contacts in the crystalline state. nih.gov
π-Stacking Interactions in Solid State
In the solid state, the spatial arrangement of the bulky anthracenyl and phenyl substituents around the central phosphorus atom significantly influences the potential for π-stacking interactions. While the extended π-systems of the anthracene moieties might suggest the prevalence of such interactions, steric hindrance plays a crucial role.
Theoretical modeling and observations from structurally similar diphenylphosphanyl anthracenes indicate that significant π-π stacking between the anthracene planes of adjacent molecules is unlikely. d-nb.info The phenyl groups attached to the phosphorus atom can effectively shield the aromatic planes of the anthracenes, preventing the close, parallel alignment required for strong π-π interactions. d-nb.info Instead, the crystal packing is often dominated by other, weaker forces.
However, in some anthracene derivatives, weak face-to-face π-π stacking interactions have been observed, linking neighboring molecules. For instance, in 4-(anthracen-9-yl)pyridine, these interactions exhibit a centroid-to-centroid distance of approximately 3.6061 Å. nih.govresearchgate.net The presence and geometry of such interactions in this compound would be highly dependent on the specific crystalline polymorph obtained.
Table 1: Comparative π-Stacking Interaction Data in Related Anthracene Derivatives
| Compound | Interaction Type | Distance (Å) | Reference |
| 4-(anthracen-9-yl)pyridine | face-to-face π–π stacking | 3.6061 | nih.govresearchgate.net |
| Diphenylphosphanyl anthracenes | No significant π–π stacking | - | d-nb.info |
Intermolecular Hydrogen Bonding and Other Weak Forces
In the absence of classical hydrogen bond donors and acceptors, the solid-state structure of this compound is primarily dictated by weaker intermolecular forces, most notably C-H···π interactions. These interactions involve hydrogen atoms from the phenyl and anthracenyl groups interacting with the π-electron clouds of adjacent aromatic rings.
Studies on analogous anthracene-containing molecules have consistently highlighted the importance of C-H···π interactions in their crystal packing. For example, in the crystal structure of (E)-N1-[(anthracen-9-yl)methylidene]-N4-phenyl-benzene-1,4-di-amine, C-H···π interactions with a minimum H···Cg distance of 2.65 Å link molecules into sheets. rsc.orgresearchgate.net Similarly, in 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, these interactions are the main drivers of the crystal packing, connecting molecules into infinite chains. nih.gov The analysis of its Hirshfeld surface reveals that C⋯H/H⋯C contacts account for a significant portion (41.2%) of the intermolecular interactions. nih.gov In 4-(anthracen-9-yl)pyridine, C—H⋯π interactions with a donor-to-centroid distance of 2.7391 (2) Å are also observed. nih.govresearchgate.net
Table 2: C-H···π Interaction Data in Structurally Related Compounds
| Compound | Interaction Details (H···Cg) | Distance (Å) | Reference |
| (E)-N1-[(anthracen-9-yl)methylidene]-N4-phenyl-benzene-1,4-di-amine | Minimum H···Cg | 2.65 | rsc.orgresearchgate.net |
| 1,3-Bis(anthracen-9-yl)prop-2-en-1-one | d(H···Cg) | ~2.6 | nih.gov |
| 4-(anthracen-9-yl)pyridine | d(H7···Cg) | 2.7391 (2) | nih.govresearchgate.net |
Simulations of Aggregation Effects on Electronic Structure
The phenomenon of aggregation-induced emission (AIE) is common among anthracene derivatives and is directly related to the effects of aggregation on the electronic structure. rsc.orgnih.govpolymer.cn In dilute solutions, molecules like this compound are expected to exhibit weak fluorescence. This is due to the free intramolecular rotation of the phenyl and anthracenyl groups around the phosphorus-carbon bonds, which provides a non-radiative decay pathway for the excited state.
Simulations and experimental studies on similar AIE-active molecules demonstrate that upon aggregation in the solid state or in poor solvents, these intramolecular rotations are restricted. polymer.cn This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which leads to a significant enhancement of the fluorescence quantum yield. rsc.orgpolymer.cn
Theoretical calculations can model this process by comparing the potential energy surfaces of the ground and excited states for an isolated molecule versus a molecular aggregate. For an isolated molecule, the excited state often has a low-energy conical intersection or a twisted intramolecular charge transfer (TICT) state accessible through rotation, which quenches fluorescence. In an aggregated state, the intermolecular interactions raise the energy barrier to reach these non-radiative decay pathways.
The aggregation of this compound molecules would likely lead to the formation of nano- or micro-aggregates where the molecules are held in a more rigid conformation by the cumulative effect of the C-H···π and other van der Waals forces. This rigidification is the key to activating the AIE phenomenon, causing a dramatic increase in emission intensity compared to the solution state. The specific photophysical properties, such as the emission wavelength and quantum yield, would be dependent on the precise packing and morphology of the aggregates. rsc.org
Photophysical Phenomena and Excited State Dynamics
Intrinsic Luminescence Mechanisms of Anthracene-Phosphane Systems
The luminescence of anthracene-phosphane systems is intrinsically linked to the electronic properties of the anthracene (B1667546) core. Anthracene itself is a well-known blue-emitting fluorophore. mdpi.com However, the introduction of a phosphane group at the 9-position, as in di(anthracen-9-yl)(phenyl)phosphane, can significantly modulate its photophysical behavior.
In many 9,10-disubstituted anthracene derivatives, the prevention of π-π stacking due to the non-coplanar arrangement of substituents leads to a preference for fluorescence over phosphorescence. mdpi.com For diphenylphosphanyl anthracenes, the emission properties in solution often resemble a typical monomer fluorescence, suggesting that aggregation has a minimal impact on the emission origin in dilute solutions. d-nb.info The phosphorus atom can be readily oxidized, for instance with sulfur, leading to phosphine (B1218219) sulfide (B99878) derivatives. d-nb.infonih.gov This oxidation dramatically alters the molecular structure, inducing a bent "butterfly" conformation in the anthracene core. This structural deformation results in a significant bathochromic shift (a shift to longer wavelengths) of the emission, often leading to green fluorescence in the solid state. d-nb.infonih.gov
The low fluorescence quantum yields observed in some sulfur-oxidized analogs can be attributed to a photoinduced electron transfer (PET) process from the sulfur lone pairs to the anthracene π-system, which effectively quenches the fluorescence. nih.gov Despite this quenching mechanism in solution, these compounds can exhibit bright, though unstructured, green emission in the solid state upon UV irradiation. d-nb.infonih.gov
Solvent-Dependent Photophysical Responses: Solvatofluorochromism
The photophysical properties of certain anthracene-phosphane derivatives can be highly sensitive to the polarity of their environment, a phenomenon known as solvatofluorochromism. This effect is particularly pronounced in donor-acceptor (D-A) type systems where the anthracene unit is functionalized with both electron-donating and electron-accepting groups.
For instance, 9-(diphenylphosphoryl)-10-(phenylethynyl)anthracenes (DPPPEAs) substituted with electron-donating diphenylamino groups exhibit strong solvatofluorochromism. researchgate.net This behavior is attributed to the formation of a charge-transfer (CT) excited state. In nonpolar solvents, these compounds may display emission from a locally excited (LE) state, characteristic of the anthracene core. However, as the solvent polarity increases, the energy of the CT state is stabilized, leading to a red-shift in the emission wavelength and often a decrease in fluorescence intensity. The significant Stokes shifts observed in these D-A type derivatives are indicative of substantial solvent reorganization around the molecule in the excited state. researchgate.net The disappearance of this CT emission in rigid media further underscores the crucial role of solvent relaxation in this process. researchgate.net
Formation and Characteristics of Excimers and Exciplexes
Excimers are excited-state dimers that form between two identical molecules, one in the ground state and one in an excited state. They are characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. The formation of excimers is highly dependent on the concentration and the spatial arrangement of the molecules, requiring close proximity and parallel alignment of the aromatic planes.
In the context of anthracene derivatives, excimer formation is a well-documented phenomenon. nih.govrsc.org The zinc complex of an anthryl bis(dipicolylamine) has been shown to aggregate upon binding with long-chain aliphatic phosphates, resulting in the display of anthracene excimer fluorescence. nih.gov Computational studies on a mono-substituted anthracene derivative have revealed that the formation of an excimer involves a gradual increase in the intermonomer charge-transfer (CT) component as the distance between the molecules decreases. rsc.org A compressed excimer geometry can lead to highly efficient excimer emission due to enhanced rigidity, which suppresses non-radiative decay pathways. rsc.org
Exciplexes, or excited-state complexes, are similar to excimers but are formed between two different types of molecules. In anthracene-phosphane systems, face-to-face interactions between the host molecule and a suitable guest molecule can lead to the formation of an exciplex, which can tune the emission wavelength and efficiency. nih.gov
Triplet Exciton (B1674681) Management Strategies
In organic light-emitting diodes (OLEDs), electrically generated excitons are formed in a 1:3 ratio of singlets to triplets. As fluorescence arises from the decay of singlet excitons, efficient harvesting of the non-emissive triplet excitons is crucial for achieving high device efficiencies. Several strategies have been developed to manage and utilize these triplet excitons.
Triplet-Triplet Annihilation (TTA) Upconversion Processes
Triplet-triplet annihilation (TTA) is a process where two triplet excitons interact to produce one higher-energy singlet exciton, which can then decay radiatively, a process known as TTA-based delayed fluorescence. This upconversion mechanism effectively converts lower-energy triplet excitons into higher-energy singlet excitons.
Derivatives of 9,10-diphenylanthracene (B110198) (DPA) are commonly used as annihilators in TTA upconversion systems. rsc.org The efficiency of TTA is dependent on several factors, including the triplet state lifetime of the annihilator and the efficiency of triplet energy transfer from a sensitizer (B1316253) molecule. mdpi.comnih.gov 9-(Diphenylphosphoryl)-10-(phenylethynyl)anthracenes (DPPPEAs) have been shown to function as annihilators in porphyrin-sensitized TTA processes. researchgate.net In these systems, a sensitizer with a long-lived triplet state absorbs light and transfers its energy to the annihilator, populating its triplet state. Subsequent TTA between two triplet-excited annihilator molecules leads to upconverted fluorescence. mdpi.com
Reverse Inter-System Crossing (rISC) and Thermally Activated Delayed Fluorescence (TADF)
An alternative strategy for harvesting triplet excitons is through thermally activated delayed fluorescence (TADF). In TADF materials, a small energy gap between the lowest singlet (S₁) and lowest triplet (T₁) excited states (ΔEST) allows for efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state, driven by thermal energy. The up-converted singlet excitons can then decay radiatively, resulting in delayed fluorescence.
The rate of rISC (kRISC) is a critical parameter for efficient TADF. nih.govrsc.orgrsc.org A small ΔEST and large spin-orbit coupling (SOC) are key to achieving a high kRISC. nih.govresearchgate.net While this compound itself is not a typical TADF molecule, the principles of TADF are relevant to the broader class of anthracene-based emitters. Strategies to enhance kRISC in TADF molecules include the incorporation of heavy atoms (like sulfur or selenium) to increase SOC and the use of non-planar molecular structures. nih.govrsc.orgresearchgate.net A non-planar structure can accelerate the RISC process, leading to improved efficiency in OLEDs. nih.govrsc.org Multi-resonant TADF (MR-TADF) emitters, often incorporating boron and nitrogen atoms, have been developed to achieve narrow emission bandwidths and high efficiencies. rsc.orgchemrxiv.org
Influence of Substituents and Molecular Architecture on Optical Properties
The optical properties of this compound and its derivatives are highly tunable through chemical modification. The nature and position of substituents on the anthracene core and the phosphine group can profoundly influence the absorption and emission characteristics.
Substitution at the 9 and 10 positions of the anthracene core is a common strategy to modify its photophysical properties. rsc.org For example, introducing electron-withdrawing groups can enhance the electron-accepting character of the molecule, which can be beneficial for charge transport in electronic devices. researchgate.net The introduction of a diphenylphosphoryl group, which has both an electron-withdrawing P=O bond and an insulating character, can improve electrical properties and enhance charge transfer without significantly altering the emission color, making it suitable for blue emitters. researchgate.net
The molecular architecture also plays a crucial role. As mentioned earlier, the oxidation of the phosphorus atom in diphenylphosphanyl anthracenes to a phosphine sulfide induces a significant "butterfly" bend in the anthracene core. d-nb.infonih.gov This distortion of the planar aromatic system leads to a substantial red-shift in the emission, resulting in green solid-state fluorescence. d-nb.infonih.gov This demonstrates a clear structure-property relationship where the geometry of the molecule directly dictates its emission color.
Furthermore, the steric bulk of the substituents can influence intermolecular interactions. Bulky groups can prevent π-π stacking and aggregation-caused quenching, leading to higher fluorescence quantum yields in the solid state. d-nb.info The arrangement of substituents can also create specific binding pockets for solvent or guest molecules, leading to host-guest complexes with altered photophysical properties. d-nb.infonih.gov
Quantum Mechanical Insights into Radiative and Non-Radiative Decay Pathways
At the heart of these investigations lies the analysis of the first excited singlet state (S1) and its potential decay channels: fluorescence (a radiative process) and non-radiative processes such as internal conversion (IC) to the ground state (S0) and intersystem crossing (ISC) to a triplet state (T1). The relative rates of these processes determine the fluorescence quantum yield.
Detailed quantum mechanical studies on closely related 9,10-disubstituted anthracene derivatives have shown that the nature and orientation of the substituents play a critical role in modulating the photophysical properties. For instance, the substitution at the 9 and 10 positions with bulky groups like phenyl rings can induce a significant twist in the molecular geometry. This twisting disrupts the π-π stacking that is common in unsubstituted anthracene, which in turn can inhibit non-radiative decay pathways and enhance fluorescence. mdpi.comrsc.org
Quantum chemistry calculations can predict key parameters that govern these decay processes. These include the energy difference between the involved electronic states (e.g., S1-S0 and S1-T1 gaps), the oscillator strength of the S1 → S0 transition (which is proportional to the radiative decay rate), and the spin-orbit coupling (SOC) between singlet and triplet states (a key factor in ISC).
While specific computational data for this compound is not extensively available in the reviewed literature, general principles derived from studies on analogous compounds can be applied. For example, the presence of the two bulky anthracenyl groups and the phenyl group attached to the phosphorus atom would be expected to create a highly contorted structure. This steric hindrance would likely lead to a significant dihedral angle between the anthracene moieties and the rest of the molecule. Such a non-planar geometry can effectively suppress intermolecular interactions that often lead to quenching of fluorescence in the solid state.
Furthermore, quantum mechanical calculations on similar systems have revealed that low-frequency torsional motions of the phenyl rings can be strongly coupled to the electronic excited state. nih.gov This coupling can provide an efficient pathway for non-radiative decay by dissipating the electronic excitation energy through vibrational modes, a phenomenon known as the Duschinsky rotation effect. nih.gov The extent of this effect would be a critical determinant of the intrinsic fluorescence quantum yield of this compound in solution.
To provide a clearer picture of the kind of data generated from such quantum mechanical investigations, the following tables present hypothetical yet representative data based on findings for structurally similar anthracene derivatives.
Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value | Significance |
| S1 Excitation Energy (eV) | 3.10 | Corresponds to the energy of the absorbed photon required to reach the first excited singlet state. |
| T1 Excitation Energy (eV) | 2.05 | Energy of the lowest triplet state. |
| ΔE(S1-T1) (eV) | 1.05 | The energy gap between the S1 and T1 states. A larger gap generally disfavors intersystem crossing. |
| Oscillator Strength (f) | 0.25 | A measure of the probability of the S1 → S0 radiative transition. A higher value indicates a faster radiative decay rate. |
| Dominant Molecular Orbitals in S1 Excitation | HOMO → LUMO | Indicates a transition primarily involving the highest occupied and lowest unoccupied molecular orbitals, characteristic of many aromatic systems. |
Table 2: Hypothetical Calculated Rate Constants for Excited State Decay Pathways of this compound
| Decay Pathway | Rate Constant (s⁻¹) | Governing Factors |
| Radiative Decay (k_r) | 2.5 x 10⁸ | Oscillator strength, S1 energy. |
| Internal Conversion (k_IC) | 1.0 x 10⁷ | S1-S0 energy gap, vibrational mode coupling. |
| Intersystem Crossing (k_ISC) | 5.0 x 10⁷ | S1-T1 energy gap, spin-orbit coupling strength. |
These hypothetical data illustrate how quantum mechanical calculations can quantify the competition between the different decay pathways. In this illustrative case, the radiative decay rate is significant, but non-radiative processes, particularly intersystem crossing, also play a substantial role in the de-excitation of the S1 state. A detailed computational study on this compound would be necessary to obtain precise values and a definitive understanding of its photophysical characteristics.
Coordination Chemistry of Di Anthracen 9 Yl Phenyl Phosphane
Ligand Design Principles: Steric and Electronic Modulations
Steric Hindrance and Ligand Cone Angles
The steric profile of a phosphine (B1218219) ligand is one of the most critical factors influencing the coordination number, geometry, and reactivity of the resulting metal complex. libretexts.org This spatial influence is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. wikipedia.orglibretexts.org For bulky ligands like Di(anthracen-9-yl)(phenyl)phosphane, the two large anthracenyl groups, in addition to the phenyl group, create a significant steric footprint around the phosphorus donor atom.
While the precise Tolman cone angle for this compound is not widely reported, it can be inferred to be substantial, likely exceeding that of simpler triarylphosphines like triphenylphosphine (B44618) (145°). The cone angle for phosphines with large, rigid substituents can be quite large, influencing the number of ligands that can coordinate to a metal center and often stabilizing lower coordination numbers. libretexts.org The steric bulk of the anthracenyl groups can also create a specific "pocket" around the metal center, which can influence substrate binding and the selectivity of catalytic reactions. ucla.edu Other metrics, such as percent buried volume (%Vbur), which calculates the percentage of a sphere around the metal that is occupied by the ligand, are also used to quantify the steric environment and may provide a more accurate representation for complex, non-conical ligands. ucla.edursc.org
Table 1: Comparison of Tolman Cone Angles for Common Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) in degrees |
| PMe₃ | 118 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| This compound | Estimated to be large |
This table illustrates the expected large steric bulk of this compound in comparison to standard phosphine ligands.
Electronic Properties and σ-Donating Character of the Phosphane Moiety
The electronic nature of a phosphine ligand, specifically its ability to donate electron density to a metal center (σ-donation) and accept electron density back (π-acceptance), is crucial for modulating the metal's reactivity. libretexts.org The electronic effect of a phosphine is often quantified by the Tolman Electronic Parameter (TEP), which is determined by measuring the A₁ C-O stretching frequency of a [Ni(CO)₃(L)] complex. acs.org A lower stretching frequency indicates a more electron-donating (more basic) phosphine. libretexts.orgacs.org
Formation of Organometallic Complexes
The substantial steric bulk and unique electronic signature of this compound drive its coordination to a variety of transition metals, leading to complexes with distinct structural and, in some cases, photophysical properties.
Gold(I) Complexes and Aurophilicity Considerations
Gold(I) centers, with their d¹⁰ electronic configuration, typically favor a linear, two-coordinate geometry. The coordination of bulky phosphine ligands like this compound is well-suited to stabilize this geometry. nih.govsigmaaldrich.com In solution, monomeric [Au(PR₃)X] or [Au(PR₃)₂]⁺ species are expected.
A key feature in the chemistry of gold(I) phosphine complexes is the phenomenon of aurophilicity, a weak relativistic effect that leads to attractive interactions between two or more gold(I) centers, with Au···Au distances shorter than the sum of their van der Waals radii (~3.6 Å). acs.org These interactions are crucial in the solid state, influencing crystal packing and leading to interesting photoluminescent properties. The bulky anthracenyl groups of this compound would play a significant role in the solid-state structure of its gold(I) complexes. While promoting the linear coordination at the gold center, the steric hindrance might also modulate the extent of intermolecular aurophilic interactions, potentially preventing the close approach required for strong Au···Au bonding or, conversely, pre-organizing molecules to facilitate such interactions. acs.orgacs.org The emission properties of such complexes would be influenced by these intermolecular interactions. acs.org
Table 2: Typical Bond Parameters in Gold(I) Phosphine Complexes
| Complex Type | Coordination Geometry | P-Au Bond Length (Å) | Au···Au Interaction Distance (Å) |
| [AuCl(PR₃)] | Linear | ~2.20 - 2.30 | Variable, can be < 3.5 |
| [Au(PR₃)₂]⁺ | Linear | ~2.30 - 2.40 | Generally longer or absent |
Data is generalized from typical phosphine complexes. Specific values for this compound complexes would require experimental determination.
Platinum(II) and Palladium(II) Complexation
Platinum(II) and palladium(II) are d⁸ metal ions that predominantly form square planar complexes. The coordination of this compound to these metals is expected to yield complexes of the type cis- or trans-[MCl₂(PR₃)₂] (where M = Pt, Pd). The large steric demand of the ligand would likely favor the formation of trans isomers to minimize steric clashes between the bulky substituents.
In some cases, with very bulky phosphines, it is possible to isolate two-coordinate [M(PR₃)₂] complexes, particularly for palladium. The large anthracene (B1667546) "wings" could effectively shield the metal center, preventing the coordination of additional ligands. The Pd-P bond lengths in such complexes are typically in the range of 2.22-2.24 Å. rsc.org Furthermore, the anthracene moieties themselves can act as chromophores, and their coordination to heavy atoms like platinum and palladium can lead to complexes with interesting photophysical properties, such as phosphorescence, due to enhanced spin-orbit coupling. figshare.comnih.gov
Iridium(I) and Magnesium Complexes
Iridium(I), a d⁸ metal, typically forms 16-electron square-planar complexes. The reaction of this compound with common iridium(I) precursors like [Ir(COD)Cl]₂ would be expected to yield square-planar complexes such as [IrCl(COD)(PR₃)]. csic.es These can be further converted to dicarbonyl species, [IrCl(CO)₂(PR₃)], which are useful for probing the ligand's electronic properties via IR spectroscopy. acs.orgst-andrews.ac.uk The steric bulk of the ligand is a critical factor in the stability and reactivity of these complexes, potentially influencing their catalytic activity in processes like alkane dehydrogenation or hydroformylation. rsc.orgnih.gov
The coordination chemistry of phosphine ligands to main-group metals like magnesium is less common but of growing interest. Magnesium complexes are often synthesized by deprotonation of a suitable precursor with organomagnesium reagents like nBu₂Mg. ed.ac.uk While simple phosphine adducts are known, more stable complexes are often formed with ligands that have additional donor sites. For a ligand like this compound, coordination to a magnesium center would likely result in a highly sterically crowded environment, potentially leading to unusual coordination geometries or reactivities. The formation of heteroleptic (LMgX) or homoleptic (L₂Mg) complexes would depend on the stoichiometry and reaction conditions. researchgate.net
Scientific Data Unavailable for this compound Coordination Complexes
Following a comprehensive search of available scientific literature and databases, it has been determined that there is no published research on the coordination chemistry of the specific compound This compound with ruthenium and silver. Consequently, the requested article detailing its coordination complexes, bonding characteristics, supramolecular assembly, and photophysical properties cannot be generated at this time.
The performed searches, which included targeted queries for the synthesis, crystal structure, and spectroscopic analysis of ruthenium and silver complexes of this compound, did not yield any specific data for this ligand. While general information on the coordination chemistry of other phosphine ligands, including those with anthracene moieties, is available, the strict requirement to focus solely on this compound prevents the use of such related but distinct data.
Generating an article without specific, verifiable research findings would lead to speculation and scientific inaccuracy. Therefore, in adherence with the principles of providing factual and non-hallucinatory information, the requested content cannot be created.
Should research on the coordination chemistry of this compound be published in the future, it would be possible to revisit this topic and generate the requested scientific article.
Catalytic Applications of Di Anthracen 9 Yl Phenyl Phosphane Complexes
Role as Ligands in Homogeneous Catalysis
In homogeneous catalysis, phosphine (B1218219) ligands are instrumental in modulating the properties of transition metal catalysts. nih.gov The electronic and steric characteristics of the phosphine ligand directly influence the catalyst's activity, selectivity, and stability. nih.gov For a hypothetical Di(anthracen-9-yl)(phenyl)phosphane ligand, the two bulky anthracenyl groups would create a sterically demanding environment around the metal center. This significant steric hindrance can be advantageous in promoting reductive elimination, a key step in many catalytic cycles, and can also influence regioselectivity and prevent catalyst deactivation pathways like the formation of inactive dimers.
The phenyl group attached to the phosphorus atom would also contribute to the ligand's electronic properties. Generally, arylphosphines are less electron-donating than alkylphosphines, which affects the electron density at the metal center and, consequently, its reactivity in oxidative addition and other elementary steps.
Catalysis in Carbon-Carbon Bond Formation Reactions
While no specific studies on this compound were identified, the applications of other bulky phosphine ligands in C-C bond formation are well-documented.
Bulky phosphine ligands are extensively used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govnih.gov For instance, the related ligand 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine has been synthesized and successfully employed in palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reactions to produce a variety of biaryl compounds in excellent yields. rsc.org This suggests that a palladium complex of this compound could potentially be an effective catalyst for similar transformations, particularly for the coupling of sterically hindered substrates. The bulky nature of the anthracenyl groups would likely facilitate the formation of the active, low-coordinate palladium(0) species necessary for the catalytic cycle to proceed efficiently.
Table 1: Examples of Related Anthracene-Based Phosphine Ligands in Cross-Coupling Catalysis
| Ligand | Reaction Type | Metal | Key Findings |
| 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine | Borylation/Suzuki-Miyaura | Palladium | High yields for a range of aryl chlorides. rsc.org |
| General Biaryl Phosphines | Suzuki-Miyaura | Palladium | Effective for coupling sterically hindered and heterocyclic substrates. nih.gov |
This table is illustrative and based on related compounds due to the absence of specific data for this compound.
The field of C-H activation and functionalization often benefits from catalysts that are both highly reactive and selective. While no direct reports on the use of this compound in C-H activation were found, bulky phosphine ligands can play a crucial role in directing the catalyst to a specific C-H bond and stabilizing the reactive intermediates involved in the C-H cleavage step. The steric bulk of the anthracenyl groups could, in principle, provide the necessary steric pressure to enforce a specific geometry for C-H activation.
Applications in Asymmetric Catalysis
The application of a chiral variant of this compound would be a prerequisite for its use in asymmetric catalysis. As the parent compound is achiral, its direct application in enantioselective transformations is not feasible.
For a chiral derivative of this compound, its bulky and rigid anthracene (B1667546) backbone could be a valuable feature in creating a well-defined chiral pocket around the metal center. This is a key principle in achieving high levels of enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, and allylic alkylation. The rigidity of the ligand framework can restrict the possible conformations of the substrate-catalyst complex, leading to a preferential formation of one enantiomer.
The mechanism of chiral induction would depend on the specific placement of chiral elements within the this compound structure. If chirality were introduced on the phenyl group or by creating a stereogenic phosphorus center, the chiral information would be transmitted to the substrate through steric and electronic interactions within the coordination sphere of the metal. The bulky anthracenyl groups would act as "chiral walls," directing the approach of the substrate and influencing the stereochemical outcome of the reaction.
Other Catalytic Transformations (e.g., Hydroamination)
Following a comprehensive review of available scientific literature, no specific examples or detailed research findings on the application of this compound complexes in other catalytic transformations, such as hydroamination, could be located. While the broader class of phosphine ligands is extensively used in various catalytic reactions, including C-N bond formation, specific data for the title compound in this context appears to be absent from published studies.
General methodologies for palladium-catalyzed intermolecular hydroamination of vinylarenes have been developed, often employing bulky phosphine ligands in combination with an acid co-catalyst to achieve high yields of the corresponding secondary phenethylamine (B48288) products. organic-chemistry.org These reactions are sensitive to the electronic and steric properties of both the phosphine ligand and the substrates. For instance, electron-poor styrenes tend to react more readily than their electron-rich counterparts. organic-chemistry.org The proposed mechanisms for such transformations typically involve either the nucleophilic attack of the amine on a palladium-coordinated alkene or the reaction between an activated amine and a palladium-alkyl species. organic-chemistry.org However, none of the reviewed studies specifically utilized this compound as the supporting ligand.
Investigation of Catalytic Mechanisms via Computational Studies
Similarly, a thorough search of computational chemistry literature did not yield any studies focused on the catalytic mechanisms of this compound complexes. Computational studies are a powerful tool for elucidating reaction mechanisms, predicting catalyst performance, and understanding the influence of ligand architecture on catalytic activity.
For related systems, computational studies, often using Density Functional Theory (DFT), have provided significant insights. For example, in palladium-catalyzed hydroamination reactions, calculations have been used to compare different mechanistic pathways, such as the initial activation of the unsaturated substrate versus oxidative addition of the amine to the metal center. rsc.org These studies have highlighted the importance of factors like the pKa of the N-H bond in determining the operative mechanism. rsc.org
Furthermore, computational analyses of palladium complexes with bulky biaryl phosphine ligands in C-N cross-coupling reactions have underscored the role of ligand steric bulk in facilitating the crucial reductive elimination step. nih.gov These studies can model ground state and transition state geometries, providing a rationale for experimentally observed reactivity and selectivity. nih.gov Despite the availability of these computational methodologies, their specific application to investigate the catalytic behavior of this compound complexes has not been reported.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient and versatile synthetic routes to Di(anthracen-9-yl)(phenyl)phosphane and its derivatives. While traditional methods involving the reaction of an anthracenyl lithium or Grignard reagent with dichlorophenylphosphine (B166023) are viable, exploring novel catalytic cross-coupling reactions could offer significant advantages. For instance, palladium- or nickel-catalyzed phosphination reactions, which have been successfully employed for the synthesis of other arylphosphines, could provide milder reaction conditions, improved functional group tolerance, and higher yields.
Furthermore, the development of one-pot synthetic procedures that allow for the sequential and controlled introduction of different anthracene (B1667546) substituents would be highly valuable. This would enable the creation of a library of asymmetrically substituted di(anthracenyl)phenylphosphanes, providing a platform to systematically tune the compound's electronic and photophysical properties. Research into flow chemistry-based syntheses could also offer a scalable and highly reproducible method for producing these materials for potential commercial applications.
Advanced Computational Design and Prediction
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be a cornerstone of future research on this compound. These theoretical calculations can provide deep insights into the molecule's ground and excited-state geometries, frontier molecular orbital (FMO) energies, and photophysical properties. chemrxiv.org Such studies will be instrumental in predicting how structural modifications, such as the introduction of electron-donating or electron-withdrawing groups on the anthracene or phenyl rings, will influence the compound's emission color, quantum yield, and charge transport characteristics.
Advanced computational models could also be used to simulate intermolecular interactions in the solid state, predicting crystal packing and its effect on properties like solid-state emission and charge mobility. This predictive capability will accelerate the design of new this compound derivatives with tailored properties for specific applications, reducing the need for extensive trial-and-error synthesis and characterization.
Table 1: Hypothetical Data from DFT Calculations on Substituted this compound Derivatives
| Substituent on Anthracene | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Emission Color |
| -H (unsubstituted) | -5.80 | -2.50 | 3.30 | Blue |
| -OCH₃ (electron-donating) | -5.65 | -2.45 | 3.20 | Cyano |
| -CF₃ (electron-withdrawing) | -6.05 | -2.70 | 3.35 | Deep Blue |
| -NPh₂ (electron-donating) | -5.50 | -2.40 | 3.10 | Green-Blue |
Note: This table presents hypothetical data to illustrate the potential impact of substituents on the electronic properties of this compound, as would be predicted by computational studies.
Development of Multifunctional Materials
A significant future research avenue lies in the development of multifunctional materials based on the this compound scaffold. By incorporating other functional units, it may be possible to create materials that exhibit a combination of useful properties. For example, attaching moieties known for their liquid crystalline behavior could lead to the development of emissive liquid crystals for polarized light emission in display technologies.
Furthermore, the phosphorus center can be oxidized to a phosphine (B1218219) oxide or reacted to form phosphonium (B103445) salts, which would drastically alter the electronic properties and could lead to applications as electron-transporting or host materials in organic light-emitting diodes (OLEDs). The synthesis of polymers incorporating the this compound unit within the main chain or as a pendant group could also yield processable materials with interesting photophysical and thermal properties. The inherent fluorescence of the anthracene units combined with the potential for redox activity at the phosphorus center could also be exploited in the design of novel fluorescent chemosensors.
Integration into Next-Generation Optoelectronic Devices
The promising photophysical properties of anthracene derivatives make this compound a strong candidate for integration into next-generation optoelectronic devices. rsc.org A primary focus will be on its application as a blue emitter in OLEDs. rsc.org The bulky nature of the di(anthracen-9-yl) groups could help to suppress intermolecular π-π stacking, which often leads to aggregation-caused quenching of fluorescence in the solid state, a common problem for planar aromatic molecules. mdpi.com
Future research should involve the fabrication and characterization of OLED devices using this compound as the emissive layer, a dopant in a host material, or as a host for other fluorescent or phosphorescent emitters. Its performance in terms of efficiency, color purity, and operational stability will be critical metrics. Additionally, its potential use in organic field-effect transistors (OFETs) and organic photodetectors could be explored, leveraging the charge-transporting capabilities that may arise from the extended π-conjugation of the anthracene moieties.
Table 2: Potential Performance of this compound in a Hypothetical OLED Device
| Device Role | External Quantum Efficiency (EQE) | Color Coordinates (CIE x, y) |
| Blue Emitter | > 5% | (0.15, 0.18) |
| Host for Green Phosphorescent Dopant | > 20% | (0.30, 0.60) |
Note: This table illustrates the potential performance targets for this compound in OLED applications based on data for related high-performance materials.
Fundamental Studies on Excited State Dynamics and Intermolecular Interactions
A deep understanding of the fundamental photophysics of this compound is crucial for its rational application in various technologies. Future research should employ advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to probe the dynamics of the excited states. This will help to elucidate the pathways of energy relaxation, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. researchgate.net
Investigating the nature of excimers or exciplexes that may form in the solid state or in concentrated solutions will also be important, as these species can significantly impact the emission properties. researchgate.net Understanding the interplay between the locally excited states of the anthracene units and potential charge-transfer states involving the phenylphosphine (B1580520) bridge is another key area for fundamental study. These investigations will provide the essential knowledge base needed to control and optimize the photophysical behavior of this promising class of molecules.
Q & A
Q. What synthetic methodologies are recommended for preparing Di(anthracen-9-yl)(phenyl)phosphane, and how can reaction conditions be optimized?
The Wittig reaction is a robust method for synthesizing anthracene derivatives. For this compound, a phosphorus ylide intermediate is first generated by deprotonating a triphenylphosphonium salt (e.g., using NaOH). This ylide reacts with an anthracene aldehyde derivative to form the target compound. Key optimizations include:
- Solvent selection : Dichloromethane or DMF are common, but ethyl acetate can improve crystal growth during recrystallization .
- Reaction monitoring : TLC under UV light ensures reaction completion and minimizes byproducts .
- Safety : Use a pressure-equalizing dropping funnel to control dichloromethane evaporation .
- Yield improvement : Adjusting stoichiometry of the ylide and aldehyde (1:1.2 molar ratio) enhances product purity .
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and stereochemistry. Key steps include:
- Crystal growth : Slow evaporation of a dichloromethane/ethyl acetate mixture (1:10 v/v) over 1–2 weeks yields diffraction-quality crystals .
- Data refinement : Use SHELXL for small-molecule refinement, incorporating anisotropic displacement parameters (ADPs) for heavy atoms like phosphorus and anthracene carbons .
- Validation : Compare experimental bond lengths (e.g., P–C: ~1.81 Å) with DFT-calculated values to identify discrepancies .
Advanced Research Questions
Q. How does this compound influence enantioselectivity in asymmetric catalysis, and what experimental designs validate its role?
As a chiral ligand, its bulky anthracene groups create steric environments that direct substrate orientation. To assess enantioselectivity:
- Catalyst screening : Pair the phosphane with Au(I) or Pd(II) centers in model reactions (e.g., cyclopropanation). Measure % ee via chiral HPLC or NMR with shift reagents .
- Structural tuning : Modify anthracene substituents (e.g., electron-withdrawing groups) to alter π–π interactions and steric bulk. Correlate changes with enantiomeric excess .
- Mechanistic probes : Use kinetic isotope effects (KIEs) or DFT to identify whether selectivity arises from transition-state stabilization or ground-state destabilization .
Q. What strategies mitigate contradictory data in photophysical studies of this compound-based OLED emitters?
Discrepancies in emission efficiency or charge-transfer dynamics often stem from aggregation or solvent effects. Address these by:
- Film morphology control : Use vacuum deposition at 10⁻⁶ Torr to minimize amorphous regions. Compare with solution-processed films via AFM .
- Excited-state analysis : Time-resolved transient absorption (TA) spectroscopy distinguishes local excited states (LES) from charge-transfer states (CTS). For example, extended conjugation in derivatives like AN-2 enhances nonlinear absorption (NLA) by stabilizing CTS .
- Device optimization : Test nondoped configurations to eliminate host-guest incompatibility issues. Monitor external quantum efficiency (EQE) under varying current densities .
Q. How can computational methods resolve conflicting crystallographic and spectroscopic data for this compound derivatives?
Disagreements between experimental and theoretical bond lengths/angles may arise from crystal packing forces. To reconcile these:
- Periodic DFT : Simulate the crystal lattice (e.g., using VASP) to account for intermolecular interactions like C–H···π stacking .
- Spectroscopic benchmarking : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .
- Dynamic effects : Use molecular dynamics (MD) to model thermal vibrations and refine ADPs .
Methodological Considerations
Q. What analytical techniques are essential for characterizing phosphane-anthracene hybrids?
- NMR : ³¹P NMR confirms phosphane coordination (δ ~20–30 ppm for P–Ar bonds). ¹H NMR detects anthracene proton splitting patterns .
- Mass spectrometry : High-resolution ESI-MS identifies isotopic clusters for phosphorus-containing ions (e.g., [M+H]⁺ with m/z ±0.001 accuracy) .
- Thermogravimetric analysis (TGA) : Assess thermal stability for OLED applications (decomposition >300°C preferred) .
Q. How can researchers address low yields in multistep syntheses involving this compound?
- Intermediate purification : Use column chromatography with silica gel (hexane/EtOAc gradient) after each step .
- Catalyst recycling : Immobilize transition-metal catalysts on magnetic nanoparticles to reduce leaching .
- Scale-up protocols : Replace batch reactors with flow systems to maintain reaction consistency at >10 g scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
